molecular formula C18H14ClN3O B2492037 N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide CAS No. 2034304-10-2

N-([2,4'-bipyridin]-3-ylmethyl)-2-chlorobenzamide

Cat. No.: B2492037
CAS No.: 2034304-10-2
M. Wt: 323.78
InChI Key: VJTMWRWRZDHDSR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide typically involves the coupling of 2,4’-bipyridine with 2-chlorobenzoyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product .

Industrial production methods for bipyridine derivatives often involve metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, and Stille coupling. These methods provide high yields and are scalable for large-scale production .

Chemical Reactions Analysis

N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can interact with molecular targets such as enzymes, receptors, and DNA, leading to various biological effects. The bipyridine moiety acts as a bidentate ligand, forming a chelate ring with metal ions, which enhances the stability and reactivity of the complex .

Comparison with Similar Compounds

N-([2,4’-bipyridin]-3-ylmethyl)-2-chlorobenzamide can be compared with other bipyridine derivatives such as 2,2’-bipyridine, 4,4’-bipyridine, and 2,2’-bipyrimidine. These compounds share similar structural features but differ in their electronic properties and reactivity. For example:

Properties

IUPAC Name

2-chloro-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-12-14-4-3-9-21-17(14)13-7-10-20-11-8-13/h1-11H,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTMWRWRZDHDSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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